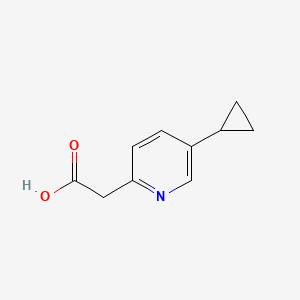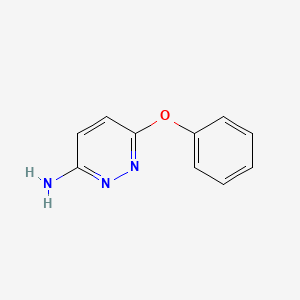
6-Phenoxypyridazin-3-amine
Overview
Description
6-Phenoxypyridazin-3-amine is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.2 g/mol . It is a solid-powder at ambient temperature .
Physical And Chemical Properties Analysis
6-Phenoxypyridazin-3-amine is a solid-powder at ambient temperature . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Herbicidal Properties
6-Phenoxypyridazin-3-amine derivatives have been explored for their potential use as herbicides. Studies have shown that various 3-halo-6-phenoxypyridazines, as well as 3-anilino-6-phenoxypyridazines, exhibit herbicidal properties. These compounds, especially those with nitro groups on their benzene rings, have been evaluated for their effects on weed control, demonstrating significant herbicidal effects on specific plants like radish and millet while being non-injurious to crops like rice (Jojima & Tamura, 1965).
Synthesis and Chemical Properties
Research has focused on developing efficient synthesis methods for aminopyridazines, including 6-Phenoxypyridazin-3-amine and its derivatives. For instance, resin-bound thiophenols have been used as linkers in the solid-phase synthesis of aminopyridazines, demonstrating a versatile approach to diversifying the molecule's structure (Parrot, Wermuth, & Hibert, 1999).
Anticancer Potential
Recent studies have synthesized new derivatives of 6-Phenoxypyridazin-3-amine and evaluated their anti-inflammatory and anticancer activities. Some derivatives have shown promising results in inhibiting the growth of various cancer cell lines, suggesting potential applications in chemotherapy (Won & Park, 2010).
Molecular Studies
In molecular studies, 6-Phenoxypyridazin-3-amine derivatives have been used to synthesize cyclometalated platinum complexes. These complexes have been studied for their structural, electrochemical, and photophysical properties, contributing valuable insights into molecular chemistry and material science (Schneider et al., 2009).
Safety And Hazards
Future Directions
While specific future directions for 6-Phenoxypyridazin-3-amine were not found, there has been significant progress in synthesizing structurally diverse and biologically relevant pyrimidine derivatives through the integration of green methodologies . This could potentially guide future research involving 6-Phenoxypyridazin-3-amine.
properties
IUPAC Name |
6-phenoxypyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTXIZACJFSMLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NN=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495721 | |
| Record name | 6-Phenoxypyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenoxypyridazin-3-amine | |
CAS RN |
39539-69-0 | |
| Record name | 6-Phenoxypyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





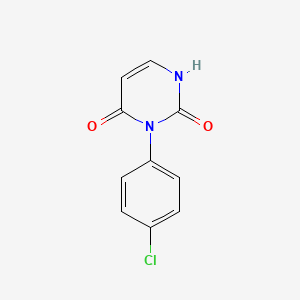



![4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B3024071.png)


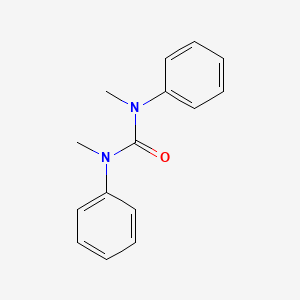
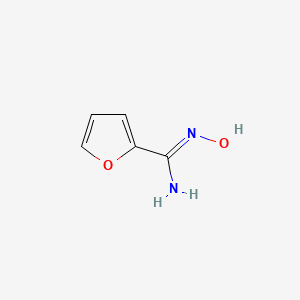

![(5-chloro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B3024077.png)
